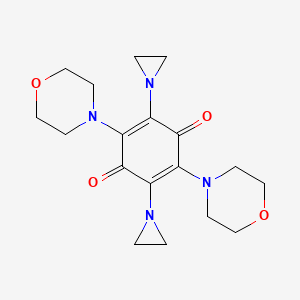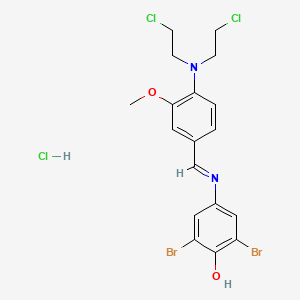
Phenol,6-dibromo-, monohydrochloride (MF1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure with multiple functional groups, making it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-[bis(2-chloroethyl)amino]-3-methoxybenzaldehyde with 2,6-dibromo-4-aminophenol under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in chemotherapy due to its structural similarity to known chemotherapeutic agents.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol involves its interaction with cellular components, leading to various biological effects. The compound’s chloroethyl groups can form covalent bonds with DNA, leading to DNA cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy, which target rapidly dividing cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A chemotherapy drug with a similar structure, used in the treatment of chronic lymphocytic leukemia.
Melphalan: Another alkylating agent used in cancer treatment, with structural similarities to the compound .
Uniqueness
4-[[4-[bis(2-chloroethyl)amino]-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
40067-15-0 |
|---|---|
Molekularformel |
C18H19Br2Cl3N2O2 |
Molekulargewicht |
561.5 g/mol |
IUPAC-Name |
4-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride |
InChI |
InChI=1S/C18H18Br2Cl2N2O2.ClH/c1-26-17-8-12(2-3-16(17)24(6-4-21)7-5-22)11-23-13-9-14(19)18(25)15(20)10-13;/h2-3,8-11,25H,4-7H2,1H3;1H |
InChI-Schlüssel |
OFMFBUYZPWKXAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=C(C(=C2)Br)O)Br)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
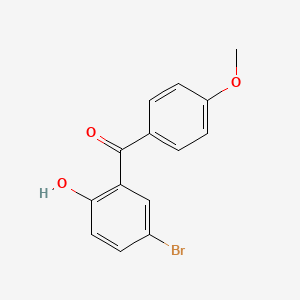
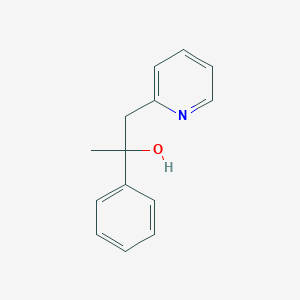
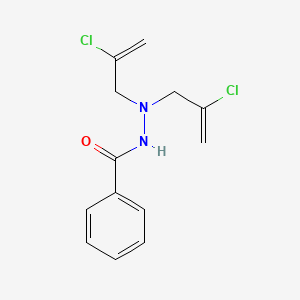

![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
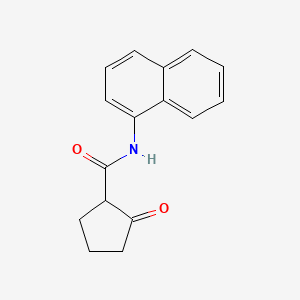
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
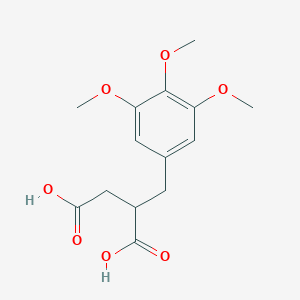
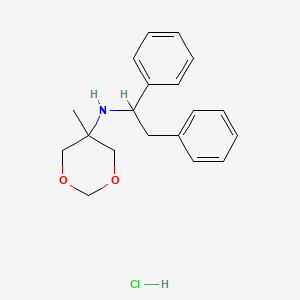
![1-[(Benzyloxy)carbonyl]prolyltyrosine](/img/structure/B14004249.png)
